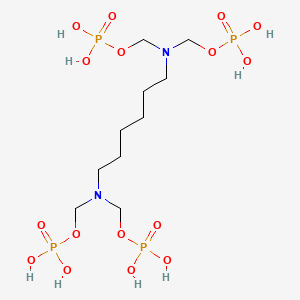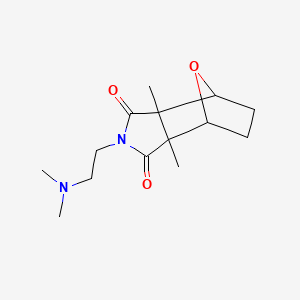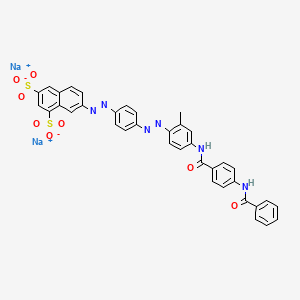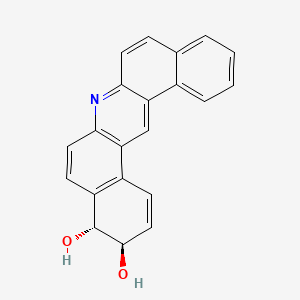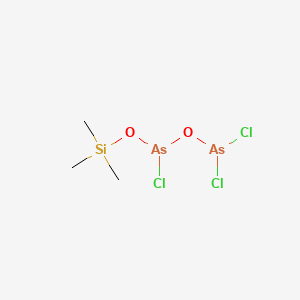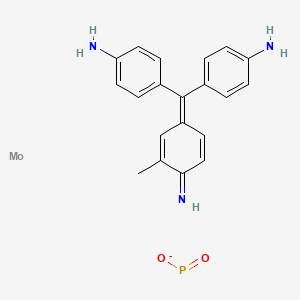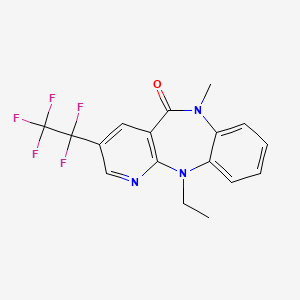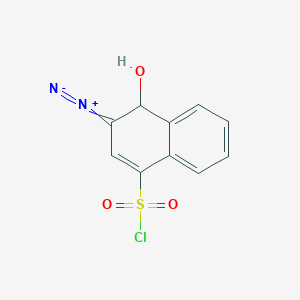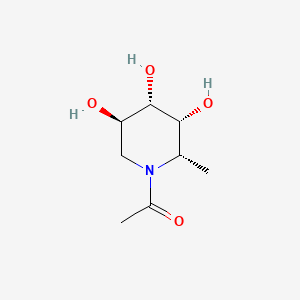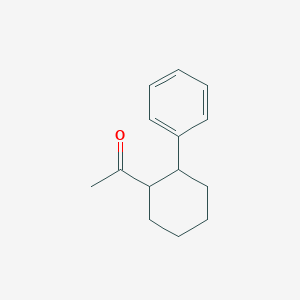
1-(2-Phenylcyclohexyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Phenylcyclohexyl)ethanone is an organic compound with the molecular formula C14H18O It is a ketone derivative characterized by a phenyl group attached to a cyclohexyl ring, which is further connected to an ethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Phenylcyclohexyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of cyclohexylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure its quality and consistency. Techniques such as distillation, recrystallization, and chromatography are often employed in the industrial setting.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Phenylcyclohexyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in compounds like 1-(2-Phenylcyclohexyl)ethanol.
Substitution: The phenyl and cyclohexyl rings can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve desired substitutions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenyl and cyclohexyl derivatives.
Aplicaciones Científicas De Investigación
1-(2-Phenylcyclohexyl)ethanone has several applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to its biological activity and potential therapeutic effects.
Medicine: Research explores its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It finds applications in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Phenylcyclohexyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved in its mechanism of action.
Comparación Con Compuestos Similares
1-(2-Phenylcyclohexyl)ethanone can be compared with other similar compounds, such as:
Cyclohexylphenylketone: Similar in structure but with different substituents on the cyclohexyl or phenyl rings.
Phenylcyclohexanol: A reduced form of the ketone with an alcohol group.
Cyclohexylbenzene: Lacks the ethanone group but shares the cyclohexyl and phenyl rings.
Uniqueness: this compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable for synthetic and industrial applications. Further research into its mechanism of action and comparison with similar compounds will continue to uncover new possibilities for its use in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
23923-61-7 |
|---|---|
Fórmula molecular |
C14H18O |
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
1-(2-phenylcyclohexyl)ethanone |
InChI |
InChI=1S/C14H18O/c1-11(15)13-9-5-6-10-14(13)12-7-3-2-4-8-12/h2-4,7-8,13-14H,5-6,9-10H2,1H3 |
Clave InChI |
HZIAUPWBCOWHDF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1CCCCC1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromobicyclo[2.2.1]hept-2-yl acetate](/img/structure/B12798300.png)
